1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Catalog No.
S667349
CAS No.
4101-30-8
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-4,5-dimethoxyphenyl)ethanone

CAS Number

4101-30-8

Product Name

1-(2-Amino-4,5-dimethoxyphenyl)ethanone

IUPAC Name

1-(2-amino-4,5-dimethoxyphenyl)ethanone

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3

InChI Key

KGKWXEGYKGTMAK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1N)OC)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)OC)OC

1-(2-Amino-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C₁₀H₁₃NO₃. It features a phenyl ring substituted with an amino group at the 2-position and methoxy groups at the 4 and 5 positions, along with an ethanone (acetyl) group. This unique structure allows for diverse chemical interactions and potential biological activities, making it a subject of interest in various fields of research, including organic chemistry and pharmacology.

  • Oxidation: The compound can be oxidized to produce quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ethanone group into alcohols or other reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and methoxy groups can participate in substitution reactions, leading to various derivatives. Reagents such as halogens, acids, and bases facilitate these reactions .

Research indicates that 1-(2-Amino-4,5-dimethoxyphenyl)ethanone exhibits significant biological activity. It has been explored for its potential role in enzyme inhibition and receptor binding studies. The compound's interaction with specific molecular targets can modulate enzyme activity, which is crucial for understanding its therapeutic potential in drug development.

Several synthesis methods have been reported for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone:

  • Condensation Reaction: One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene intermediate.
  • Hydrogenation: This reduction step can be achieved through hydrogenation over a palladium catalyst or by employing chemical reducing agents such as lithium aluminum hydride.
  • Industrial Production: Large-scale synthesis often includes optimized reaction conditions to ensure high yield and purity, involving recrystallization and purification through column chromatography.

The applications of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone span various fields:

  • Organic Chemistry: Serves as a precursor for synthesizing other organic compounds and intermediates.
  • Biological Research: Used in studies related to enzyme inhibition and receptor binding.
  • Medicinal Chemistry: Explored for potential therapeutic effects in drug development.
  • Industrial Use: Employed in producing dyes, pigments, and other industrial chemicals.

Interaction studies reveal that 1-(2-Amino-4,5-dimethoxyphenyl)ethanone can bind to specific receptors or enzymes, modulating their activity. Its mechanism of action involves influencing various biological pathways, which is essential for its application in pharmacological research. The compound's interactions can lead to significant physiological effects, including alterations in enzyme function and receptor signaling pathways.

Several compounds share structural similarities with 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanoneBromine substitution at the 4-positionAltered reactivity due to bromine presence
2-Amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanoneIodine substitution at the 4-positionDifferent chemical behavior compared to brominated analogs
1-(2-Amino-3-methylphenyl)ethanoneMethyl substitution at the 3-positionVariation in steric hindrance affecting reactivity
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochlorideHydrochloride salt formEnhanced solubility and stability in aqueous environments

Uniqueness

The presence of both amino and methoxy groups in 1-(2-Amino-4,5-dimethoxyphenyl)ethanone allows for diverse chemical modifications and interactions not typically found in other similar compounds. This structural feature contributes to its unique reactivity profile and potential applications in medicinal chemistry.

The compound was first synthesized in the late 20th century through Friedel-Crafts acylation strategies. Early reports describe its preparation from 3,5-dimethoxyaniline via a two-step process involving trifluoroacetamide protection followed by regioselective acetylation using tin(IV) chloride (SnCl₄) as a Lewis acid. This method yielded regioisomers that were separated and deprotected to obtain the target compound. Key advancements in its synthesis emerged from diversity-oriented synthesis (DOS) approaches, where researchers recognized its potential as a building block for natural product analogs.

A pivotal development occurred when chemists demonstrated its utility in constructing flavonoid derivatives through condensation reactions with aroyl chlorides. This established 1-(2-amino-4,5-dimethoxyphenyl)ethanone as a strategic intermediate for accessing bioactive molecules, spurring further methodological refinements in its production.

Nomenclature and Alternative Names

The compound’s systematic IUPAC name reflects its substitution pattern:

Systematic Name
1-(2-Amino-4,5-dimethoxyphenyl)ethan-1-one

Common Synonyms

NameSource Reference
2'-Amino-4',5'-dimethoxyacetophenone
2-Acetyl-4,5-dimethoxyaniline
4',5'-Dimethoxy-2'-aminoacetophenone
Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)

The CAS registry number 4101-30-8 provides unambiguous identification across chemical databases.

Significance in Organic Chemistry Research

This compound’s significance arises from three key attributes:

Reactivity Profile

  • The ortho-amino group facilitates cyclization reactions to form nitrogen-containing heterocycles.
  • Methoxy groups direct electrophilic substitution while stabilizing intermediates through resonance.
  • The ketone moiety enables nucleophilic additions and serves as a handle for further functionalization.

Synthetic Applications

Researchers have employed it to synthesize:

  • Flavonoid analogs: Through Claisen-Schmidt condensations with aromatic aldehydes.
  • Quinolone derivatives: Via acid-catalyzed cyclization of intermediate amides.
  • Epoxychalcones: Using Darzens reactions with aryl aldehydes.

Table 1: Key Reactions Involving 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Reaction TypeProduct ClassCatalytic SystemReference
AroylationSubstituted amidesBase-mediated
Cyclocondensation4-QuinolonesK₂CO₃ in DMF
Epoxide formationEpoxychalconest-BuOK

These transformations underscore its role in accessing structurally complex molecules with potential bioactivity.

Academic and Industrial Interest

Academic Research Frontiers

  • Drug discovery: Serves as a precursor for kinase inhibitors and anticancer agents. A 2023 study demonstrated its derivative’s inhibitory activity against leukemia cell lines (IC₅₀ values: 12–18 μM).
  • Enzyme inhibition: Modified derivatives show promise as aldose reductase inhibitors (IC₅₀: 0.84 μM), relevant for diabetic complications.
  • Materials science: Methoxy-rich derivatives are investigated for optoelectronic applications due to their electron-donating characteristics.

Industrial Applications

SectorUse CaseExampleReference
PharmaceuticalsIntermediate for cabozantinib analogsCabozantinib Impurity 45
AgrochemicalsBuilding block for fungicide synthesisChlorinated acetophenone derivatives
Specialty chemicalsChiral resolution agentsEpoxychalcone precursors

Major suppliers including TCI America, Sigma-Aldrich, and Fisher Scientific offer the compound at research-scale quantities (purity ≥98%), reflecting its commercial relevance. Current patents highlight its utility in synthesizing tyrosine kinase inhibitors like tivozanib, underscoring its importance in targeted cancer therapies.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4101-30-8

Wikipedia

2'-Amino-4',5'-dimethoxyacetophenone

Dates

Last modified: 08-15-2023

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